molecular formula C11H9NO B009780 1-(Quinolin-7-yl)ethanone CAS No. 103854-57-5

1-(Quinolin-7-yl)ethanone

Cat. No.: B009780
CAS No.: 103854-57-5
M. Wt: 171.19 g/mol
InChI Key: GYJFYBIYSURMOA-UHFFFAOYSA-N
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Description

1-(Quinolin-7-yl)ethanone is an organic compound that belongs to the class of quinoline derivatives Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N The structure of this compound consists of a quinoline ring attached to an ethanone group at the 7th position

Biochemical Analysis

Biochemical Properties

1-(Quinolin-7-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with proteins can lead to changes in protein conformation and function, which can have downstream effects on cellular processes . Additionally, this compound can bind to specific receptors on the cell surface, influencing cell signaling pathways and gene expression .

Cellular Effects

This compound has been observed to exert various effects on different types of cells. It can influence cell function by modulating cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, differentiation, and survival . The compound can also affect gene expression by interacting with transcription factors and other regulatory proteins . Furthermore, this compound has been shown to impact cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . For example, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, this compound can modulate gene expression by binding to DNA or interacting with transcription factors . These interactions result in changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound can degrade over time, leading to a decrease in its biological activity . Additionally, long-term exposure to the compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as inhibition of tumor growth or reduction of inflammation . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the compound’s activity significantly changes at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways . For instance, the compound can inhibit key enzymes in the glycolytic pathway, leading to changes in metabolic flux and metabolite levels . Additionally, this compound can affect the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, thereby influencing cellular energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Additionally, this compound can bind to intracellular proteins, which can affect its localization and accumulation within specific cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Additionally, this compound can accumulate in the mitochondria, affecting mitochondrial function and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Quinolin-7-yl)ethanone can be synthesized through several methods. One common approach involves the Friedländer synthesis, which is a condensation reaction between an aromatic aldehyde and a ketone in the presence of an acidic or basic catalyst. For example, the reaction between 2-aminobenzaldehyde and acetone under acidic conditions can yield this compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Transition metal-catalyzed reactions, such as those involving palladium or copper catalysts, are often employed to achieve high selectivity and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(Quinolin-7-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.

    Substitution: The hydrogen atoms on the quinoline ring can be substituted with various functional groups, such as halogens, alkyl groups, or nitro groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products:

    Oxidation: Carboxylic acids or quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated quinoline derivatives or other substituted quinoline compounds.

Scientific Research Applications

1-(Quinolin-7-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: It serves as a precursor for the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Quinoline derivatives, including this compound, are investigated for their antimicrobial, antimalarial, and anticancer properties.

    Industry: This compound is used in the production of dyes, pigments, and other materials with specific electronic and optical properties.

Comparison with Similar Compounds

  • Quinoline
  • Chloroquine
  • Camptothecin
  • Hydroxyquinoline
  • Isoquinoline

This detailed article provides a comprehensive overview of 1-(Quinolin-7-yl)ethanone, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-quinolin-7-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c1-8(13)10-5-4-9-3-2-6-12-11(9)7-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJFYBIYSURMOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=CC=N2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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